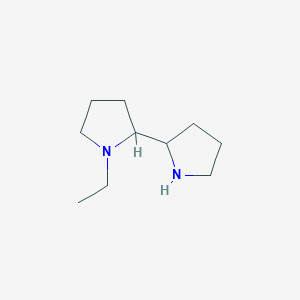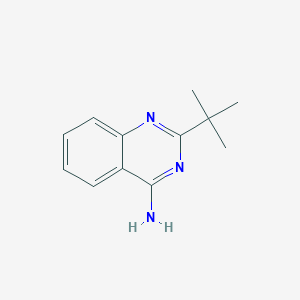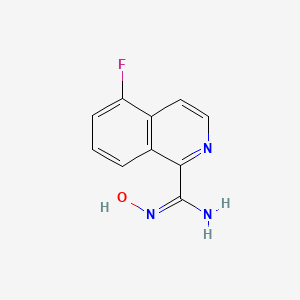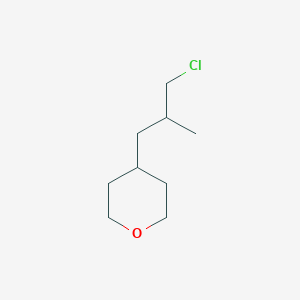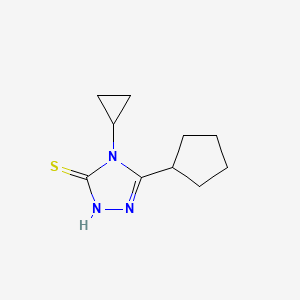
5-Cyclopentyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopentyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol: is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of cyclopentyl and cyclopropyl groups attached to the triazole ring, along with a thiol group at the 3-position. The molecular formula of this compound is C10H15N3S .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentyl hydrazine with cyclopropyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Cyclopentyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or thioesters.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Alkyl halides or acyl chlorides are often used in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Thioethers, thioesters.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Cyclopentyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: This compound has shown potential in biological studies due to its ability to interact with biological targets. It is used in the development of enzyme inhibitors and as a probe in biochemical assays .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their antimicrobial, antifungal, and anticancer activities .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a catalyst in certain chemical reactions .
Mecanismo De Acción
The mechanism of action of 5-Cyclopentyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with metal ions, affecting metalloproteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
- 4-Cyclopentyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
- 5-Cyclopropyl-4H-1,2,4-triazole-3-thiol
- 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Uniqueness: 5-Cyclopentyl-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both cyclopentyl and cyclopropyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the triazole and thiol functionalities provides a distinct profile that can be exploited in various applications .
Propiedades
Fórmula molecular |
C10H15N3S |
|---|---|
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
3-cyclopentyl-4-cyclopropyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H15N3S/c14-10-12-11-9(7-3-1-2-4-7)13(10)8-5-6-8/h7-8H,1-6H2,(H,12,14) |
Clave InChI |
KIFOHNWSWKQMCC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=NNC(=S)N2C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13174290.png)
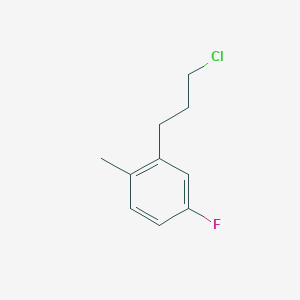
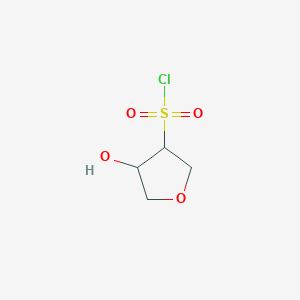
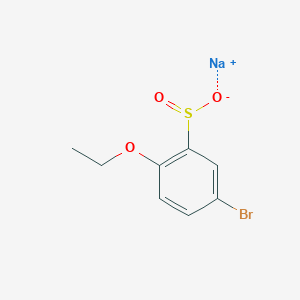

![Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate](/img/structure/B13174307.png)
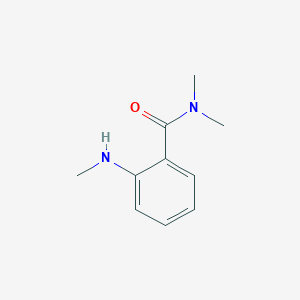
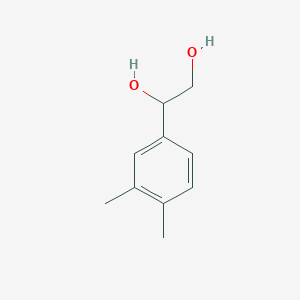
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13174333.png)
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B13174339.png)
